REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:16]=[N:15][C:14]([N:17]([CH2:19][CH2:20][O:21][CH3:22])[CH3:18])=[CH:13][N:12]=1)C1C=CC=CC=1>CO.C1COCC1.[Pd]>[CH3:22][O:21][CH2:20][CH2:19][N:17]([CH3:18])[C:14]1[CH:13]=[N:12][C:11]([NH2:10])=[CH:16][N:15]=1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a thin layer of Celite
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN(C1=NC=C(N=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |